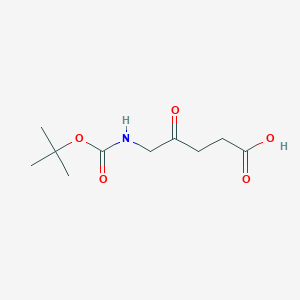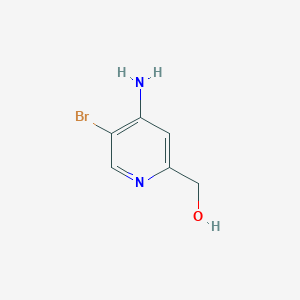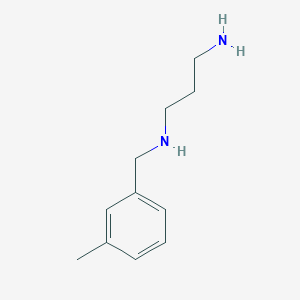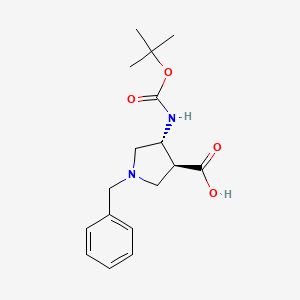
4-Methyl-1,4-diazepan-5-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound related to a class of substances that include diazepine derivatives. These compounds are of significant interest due to their pharmacological properties, such as hypnotic and anxiolytic effects. The structure of diazepine derivatives has been extensively studied, and they are known to form various intermediates and undergo multiple reactions under different conditions.
Synthesis Analysis
The synthesis of diazepine derivatives can involve various pathways, including the base-catalyzed hydrolysis of diazepam, which can lead to the formation of intermediate products such as 2-(methylamino)-5-chlorobenzophenone imine and 2-(methylamino)-5-chlorobenzophenone . The synthesis process is sensitive to conditions such as the concentration of sodium hydroxide, which can influence the relative amounts of the products formed . Additionally, electrophilic substitution reactions have been used to synthesize substituted diazepine derivatives, as demonstrated by the chlorination and nitration of 5-phenyl-1H-thieno[3.4-e]1.4-diazepin-2(3H)-one .
Molecular Structure Analysis
The molecular structure of diazepine derivatives has been determined using X-ray crystallography. For instance, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine has been solved, revealing a triclinic crystal system and providing insights into bond lengths and intermolecular contacts . Similarly, the crystal structure of 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one has been studied, showing how the seven-membered diazepine ring and other structural features interact at different temperatures .
Chemical Reactions Analysis
Diazepine derivatives undergo various chemical reactions. Acid hydrolysis of diazepam, for example, leads to the formation of several products, including 2-(N-methylamino)-5-chlorobenzophenone. The reaction of this compound with HCl in MeOH-H2O can result in unexpected products such as 2-amino-5-chlorobenzophenone and 2,4-dichloro-10-methyl-9,10-acridinone, indicating complex reaction pathways involving methyl transfers, chlorination, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazepine derivatives are closely related to their molecular structure. The crystallographic studies provide valuable information about the solid-state properties, such as the ordering of the methyl group in the crystal structure and how it changes with temperature . The intermolecular interactions, such as hydrogen bonding and weaker C–H···O and C–H···π interactions, contribute to the stability and three-dimensional arrangement of the molecules in the crystal lattice .
Scientific Research Applications
Microwave-Assisted Synthesis
- The compound 4-Methyl-1,4-diazepan-5-one hydrochloride can be synthesized from 2,6-diarylpiperidin-4-ones using hydroxylamine hydrochloride under microwave irradiation. This method, involving a silica gel supported NaHSO4 catalyst, results in high yields (Gopalakrishnan et al., 2007).
Structural Analysis in Chemical Reactions
- 4-Methyl-1,4-diazepan-5-one hydrochloride appears as an intermediate or by-product in various chemical reactions. For instance, it's involved in the alkaline hydrolysis of diazepam, contributing to the understanding of the mechanisms in these transformations (Yang, 1998).
Synthesis of Diazepane Derivatives
- The synthesis of 7-substituted-1,4-diazepin-5-ones, which are related to 4-Methyl-1,4-diazepan-5-one hydrochloride, can be achieved through a microwave-assisted process. This method provides efficient access to 1,4-diazepane derivatives, which have various applications in organic chemistry (Wlodarczyk et al., 2007).
Crystal Structures and Docking Studies
- 1,4-Diazepine derivatives, closely related to 4-Methyl-1,4-diazepan-5-one hydrochloride, have been synthesized and analyzed for their crystal structures. These compounds have shown potential in docking studies with target proteins, indicating their relevance in drug development (Velusamy et al., 2015).
Development of DPP-4 Inhibitors for Diabetes Treatment
- N-acyl-1,4-diazepan-2-one, structurally similar to 4-Methyl-1,4-diazepan-5-one hydrochloride, has been identified as a novel pharmacophore for DPP-4 inhibitors. This discovery is significant for the development of new treatments for type 2 diabetes (Liang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-methyl-1,4-diazepan-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIITBBDEHGCFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCCC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594266 |
Source


|
| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329794-41-4 |
Source


|
| Record name | 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,4-diazepan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)







![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
